

compatibility of N-(2-hydroxyethyl)-N-methylacetamide with common reagents

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Compound of Interest

Compound Name: **N-(2-hydroxyethyl)-N-methylacetamide**

Cat. No.: **B187150**

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Technical Support Center: N-(2-hydroxyethyl)-N-methylacetamide

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for **N-(2-hydroxyethyl)-N-methylacetamide** (CAS No. 15567-95-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the compatibility and handling of this versatile reagent. Our goal is to equip you with the necessary information to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Overview and Key Properties

N-(2-hydroxyethyl)-N-methylacetamide is a bifunctional organic molecule containing both a tertiary amide and a primary alcohol.^[1] This unique structure makes it a useful building block in organic synthesis and a component in various formulations.^[2] Understanding its chemical behavior is paramount for its successful application.

Below is the chemical structure of **N-(2-hydroxyethyl)-N-methylacetamide**:

Caption: Structure of **N-(2-hydroxyethyl)-N-methylacetamide**.

Table 1: Physicochemical Properties of **N-(2-hydroxyethyl)-N-methylacetamide**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ NO ₂	[3][4]
Molecular Weight	117.15 g/mol	[3][5]
CAS Number	15567-95-0	[4][5]
Appearance	Solid	[5]
Boiling Point	~161 °C	[2]
Density	~1.078 g/cm ³	[2]

Frequently Asked Questions (FAQs) on Compatibility and Reactivity

This section addresses common questions regarding the chemical behavior of **N-(2-hydroxyethyl)-N-methylacetamide** in various experimental settings.

Q1: What is the general stability of **N-(2-hydroxyethyl)-N-methylacetamide** under standard laboratory conditions?

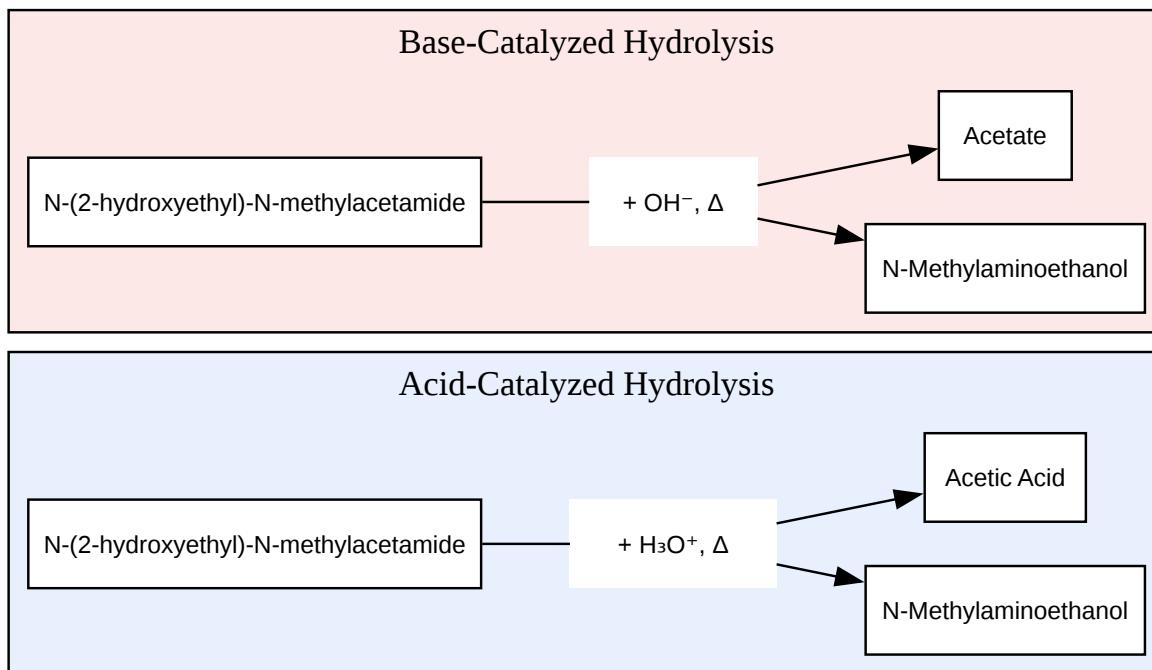
Under normal ambient conditions, **N-(2-hydroxyethyl)-N-methylacetamide** is a stable compound. For optimal shelf life, it should be stored in a tightly sealed container in a dry, room-temperature environment.[1] However, its stability can be compromised by prolonged exposure to high temperatures, strong acids, strong bases, and potent oxidizing agents. A study on the structurally related 1-(2-hydroxyethyl)pyrrolidine showed that the presence of high concentrations of oxygen and iron can significantly reduce stability, suggesting that avoiding these conditions is also prudent for **N-(2-hydroxyethyl)-N-methylacetamide**.[6]

Q2: How does **N-(2-hydroxyethyl)-N-methylacetamide** react with strong acids and strong bases?

The tertiary amide group is the most reactive site under these conditions. Like other amides, it is susceptible to hydrolysis when heated in the presence of strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH).[7]

- Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This ultimately cleaves the amide bond to yield N-methylaminoethanol and acetic acid.
- Base-Catalyzed Hydrolysis (Saponification): This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is generally a slower process for tertiary amides compared to primary or secondary amides and typically requires heat. The products are N-methylaminoethanol and an acetate salt.

Due to this reactivity, it is critical to avoid strongly acidic or basic conditions unless amide cleavage is the desired outcome.



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Caption: Amide hydrolysis pathways under acidic and basic conditions.

Q3: Is it compatible with common oxidizing and reducing agents?

Yes, with important caveats for each class of reagent.

- **Oxidizing Agents:** The primary alcohol is susceptible to oxidation. Strong oxidizing agents (e.g., KMnO_4 , CrO_3) can oxidize the alcohol to a carboxylic acid. Milder oxidizing agents (e.g., PCC, Dess-Martin periodinane) may yield an aldehyde. The tertiary amide is generally stable to oxidation. Safety data for related amides warns against incompatibility with strong oxidizing agents.[8][9]
- **Reducing Agents:** The tertiary amide is generally resistant to reduction by common reducing agents like sodium borohydride (NaBH_4). However, very powerful reducing agents such as lithium aluminum hydride (LiAlH_4) can reduce the amide to the corresponding tertiary amine, N-ethyl-N-methylethanolamine.

Q4: What is its solubility profile in common laboratory solvents?

While specific solubility data is not widely published, its structure allows for reliable predictions. The presence of polar amide and hydroxyl groups suggests good solubility in polar protic and aprotic solvents. The related compound N-methylacetamide is known to be soluble in water and various organic solvents.[10]

Table 2: Predicted Solubility of **N-(2-hydroxyethyl)-N-methylacetamide**

Solvent Class	Examples	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Soluble	Capable of hydrogen bonding with the solvent.[10]
Polar Aprotic	DMSO, DMF, Acetonitrile	Soluble	High polarity matches the solute.
Chlorinated	Dichloromethane, Chloroform	Soluble to Moderately Soluble	Moderate polarity; solubility may be enhanced by the alkyl portions of the molecule.
Ethers	Diethyl Ether, THF	Sparingly Soluble to Insoluble	Low polarity and limited hydrogen bonding capability.
Nonpolar	Hexanes, Toluene	Insoluble	Significant mismatch in polarity ("like dissolves like").

Troubleshooting Guide

Problem: My solution containing **N-(2-hydroxyethyl)-N-methylacetamide** has developed an unexpected color or precipitate.

- Possible Cause 1: Degradation. If the solution was exposed to high heat, strong pH, or incompatible reagents (e.g., strong oxidizers), the compound may have degraded.
 - Solution: Re-evaluate the reaction or storage conditions. Use analytical techniques like TLC or LC-MS to check for the appearance of new, unexpected spots or peaks corresponding to degradation products.
- Possible Cause 2: Contamination. The starting material or solvent may be contaminated. Trace metals, such as iron, can sometimes catalyze degradation pathways.[6]

- Solution: Verify the purity of your reagents. Use high-purity solvents. If metal contamination is suspected, consider using chelating agents like EDTA in aqueous solutions if appropriate for your experiment.

Problem: I am observing unexpected byproducts in my reaction.

- Possible Cause: Unintended Reactivity. The hydroxyl group is a nucleophile and can react with electrophilic reagents intended for another part of your molecule (e.g., acyl chlorides, alkyl halides).
 - Solution: If the hydroxyl group must remain unreacted, it should be protected using a suitable protecting group (e.g., silyl ether) before introducing strong electrophiles. The choice of protecting group will depend on the overall reaction scheme.

Experimental Protocol: Small-Scale Compatibility Test

To prevent large-scale failures, it is prudent to perform a small-scale compatibility test when using **N-(2-hydroxyethyl)-N-methylacetamide** with a new reagent or under new conditions. This protocol serves as a self-validating system.

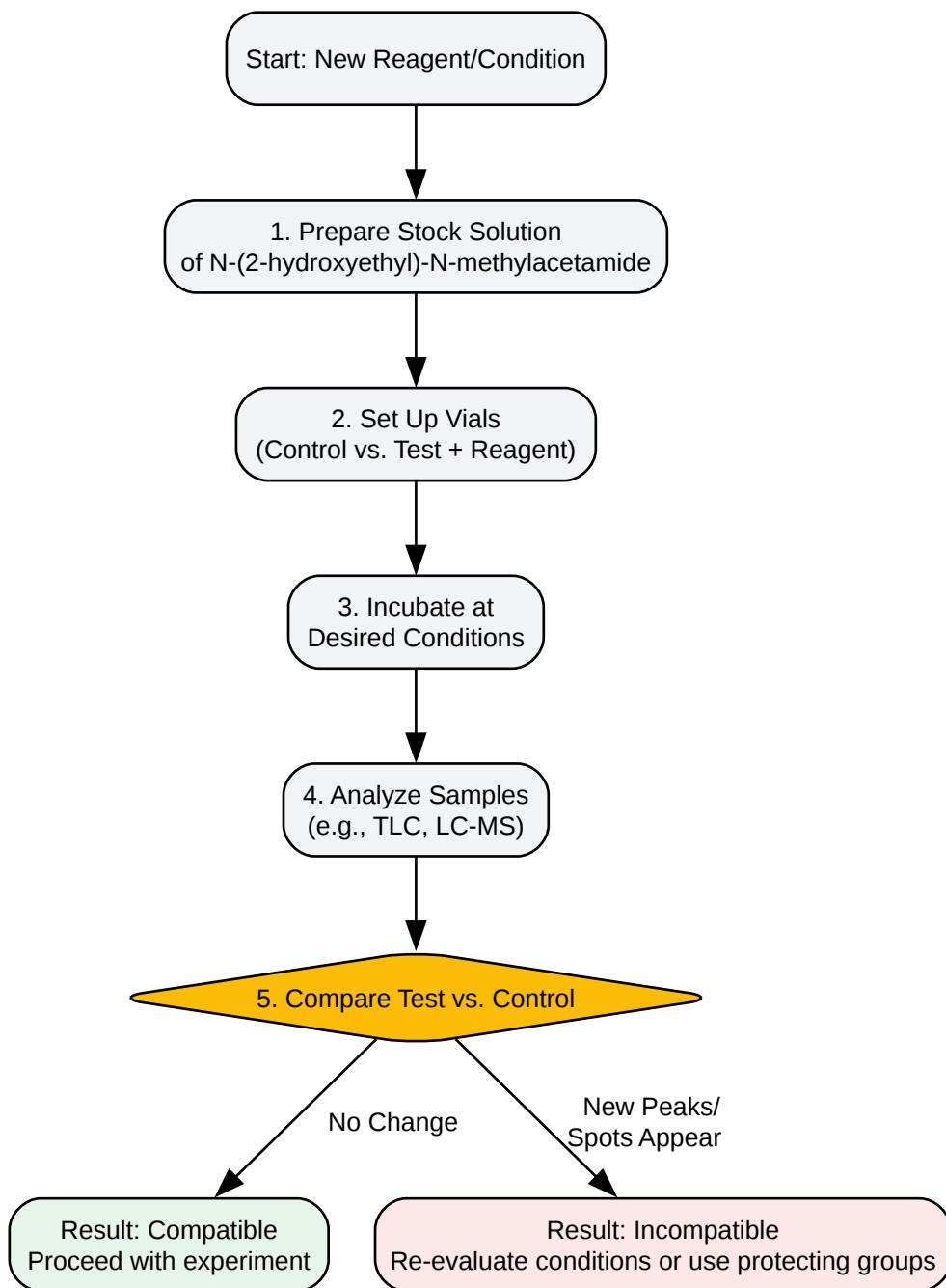
Objective: To assess the stability of **N-(2-hydroxyethyl)-N-methylacetamide** in the presence of a specific reagent over a defined period.

Materials:

- **N-(2-hydroxyethyl)-N-methylacetamide**
- Reagent of interest
- Chosen solvent
- Small vials (e.g., 2 mL glass vials with PTFE-lined caps)
- Analytical tool (e.g., TLC plate, LC-MS, GC-MS)

Procedure:

- Prepare a Stock Solution: Dissolve a known amount of **N-(2-hydroxyethyl)-N-methylacetamide** in the chosen solvent to make a stock solution of known concentration (e.g., 10 mg/mL).
- Set Up Vials:
 - Control Vial: Add 0.5 mL of the stock solution.
 - Test Vial: Add 0.5 mL of the stock solution and the reagent of interest in the desired stoichiometric ratio.
- Incubation: Seal both vials and leave them under the intended reaction conditions (e.g., room temperature, 50 °C) for a set period (e.g., 2, 8, or 24 hours).
- Analysis:
 - After the incubation period, take a small aliquot from each vial.
 - Analyze both samples using an appropriate technique (TLC is often fastest).
 - On a TLC plate: Spot the control and test samples side-by-side. Develop the plate and visualize. The appearance of new spots in the test lane indicates a reaction or degradation.
 - With LC-MS/GC-MS: Compare the chromatograms. A decrease in the peak area of the starting material and the appearance of new peaks in the test sample confirm incompatibility.
- Interpretation: If the analytical results from the test vial are identical to the control vial, the compound is likely compatible with the reagent under those specific conditions.

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Caption: Workflow for the small-scale compatibility test protocol.

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